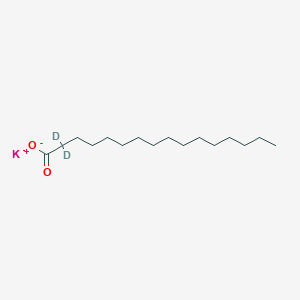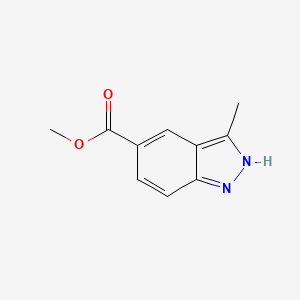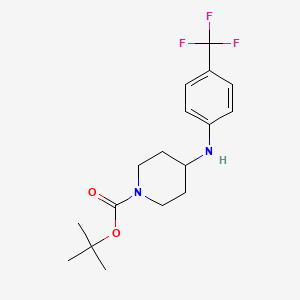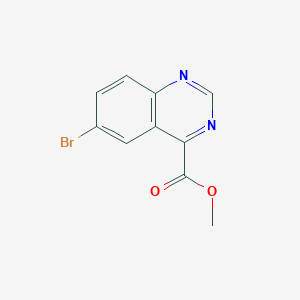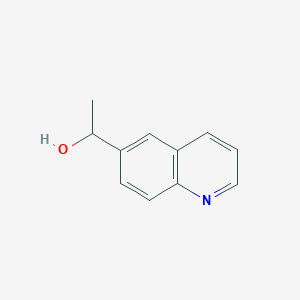
1-(Quinolin-6-yl)ethanol
説明
1-(Quinolin-6-yl)ethanol, also known as 6-hydroxy-1-quinolineethanol, is a synthetic compound. It is a clear, colorless liquid .
Synthesis Analysis
Quinoline derivatives are synthesized by chemists through new strategies on par with the reported methods . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular formula of 1-(Quinolin-6-yl)ethanol is C11H11NO. It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .Physical And Chemical Properties Analysis
The molecular weight of 1-(Quinolin-6-yl)ethanol is 173.21 g/mol. More detailed physical and chemical properties were not found in the retrieved papers.科学的研究の応用
Anticancer Activity and Toxicity Prediction
Research on quinoline derivatives, similar to 1-(Quinolin-6-yl)ethanol, has shown that these compounds possess potential anticancer activities. A study by Yeni, Supandi, and Merdekawati (2018) focused on the toxicity prediction of 1-phenyl-1-(quinazolin-4-yl) ethanol compounds, revealing that some quinazolin derivatives exhibit high anticancer activity with low toxicity. This finding underscores the relevance of quinoline compounds in developing anticancer therapeutics, emphasizing the importance of toxicity prediction in identifying promising compounds with high activity and low toxicity (Yeni, Supandi, & Merdekawati, 2018).
Fluorescent Sensors for Metal Ions
Quinoline-based compounds have been explored as selective fluorescent sensors for metal ions, demonstrating high selectivity and sensitivity. Zhou et al. (2012) developed a fluorescent sensor based on a quinoline platform, capable of distinguishing cadmium (Cd2+) from zinc (Zn2+) ions in ethanol. This sensor utilizes different sensing mechanisms for Cd2+ and Zn2+, showcasing the potential of quinoline derivatives in environmental monitoring and analytical chemistry (Zhou et al., 2012).
Clean Preparation of Quinolin-2-yl Substituted Ureas
In the context of green chemistry, Xie et al. (2019) reported an environmentally friendly method for preparing various quinolin-2-yl substituted ureas in water. This method avoids toxic reagents and organic solvents, highlighting the application of quinoline derivatives in sustainable chemical synthesis. The approach offers high yield and excellent regioselectivity, contributing to the practicability of synthesizing quinoline-based compounds in an eco-friendly manner (Xie et al., 2019).
Chemosensors for Monitoring Metal Ions in Living Cells
Park et al. (2015) synthesized a chemosensor based on the quinoline moiety for the detection of zinc (Zn2+) ions in aqueous solutions and living cells. This sensor showed remarkable fluorescence enhancement in the presence of Zn2+, with a detection limit far lower than the World Health Organization's guidelines for drinking water. This study illustrates the potential of quinoline derivatives in bioimaging and monitoring metal concentrations in biological and environmental samples (Park et al., 2015).
Safety And Hazards
While specific safety and hazards information for 1-(Quinolin-6-yl)ethanol was not found, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar compounds . Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
将来の方向性
Quinoline and its derivatives have versatile applications in many significant fields and are associated with bioassay and its interaction with the cells . The study on N-heterocycles has dramatically increased due to its versatility . This review will inspire synthetic as well as medicinal chemists who are in quest of less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats .
特性
IUPAC Name |
1-quinolin-6-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8(13)9-4-5-11-10(7-9)3-2-6-12-11/h2-8,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMURLTMHEJCHCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)N=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625096 | |
| Record name | 1-(Quinolin-6-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Quinolin-6-yl)ethanol | |
CAS RN |
880782-86-5 | |
| Record name | 1-(Quinolin-6-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



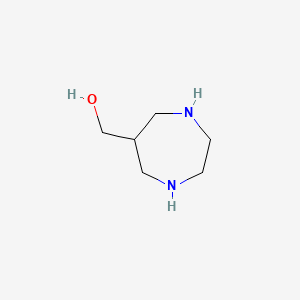
![2-(Methylthio)thiazolo[4,5-c]pyridine](/img/structure/B1612924.png)
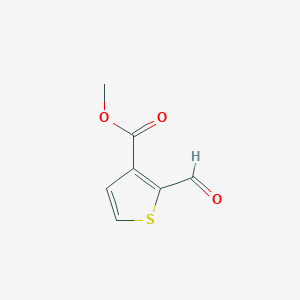
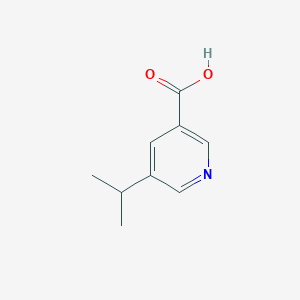
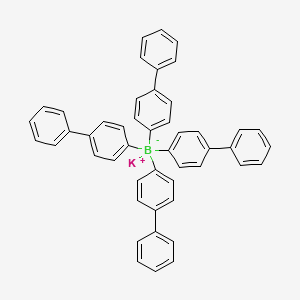
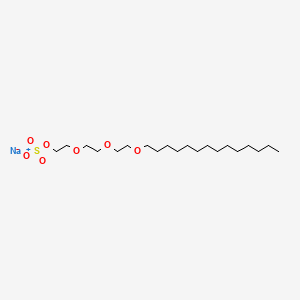
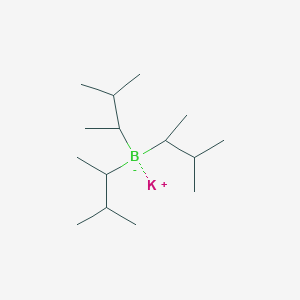
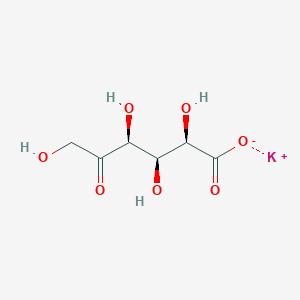
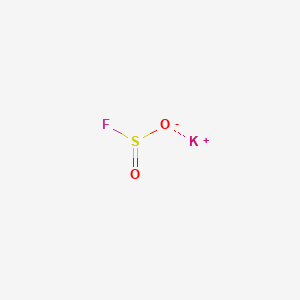
![4-[(Phenethyloxy)methyl]piperidine hydrochloride](/img/structure/B1612940.png)
